
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
Descripción general
Descripción
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyridine ring, and a pyrrolidin-1-ylmethyl group at position 3. This compound is known for its potential in synthetic chemistry and its role as an intermediate in the production of more complex molecules .
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Direcciones Futuras
The future directions in the study of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. It is expected that many novel applications of these compounds will be discovered in the future .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrrolidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:
2,6-Dichloropyridine+Pyrrolidine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: N-oxides or other oxidized pyridine derivatives.
Reduction: Dechlorinated or modified pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, modulating their activity. The presence of the pyrrolidin-1-ylmethyl group can enhance its binding affinity and specificity for certain receptors or enzymes. The chlorine atoms may also contribute to its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
3-(Pyrrolidin-1-ylmethyl)pyridine: Does not have chlorine atoms, which may affect its reactivity and binding properties.
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with the pyrrolidin-1-ylmethyl group at position 4 instead of 3.
Uniqueness
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is unique due to the specific positioning of the chlorine atoms and the pyrrolidin-1-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-4-3-8(10(12)13-9)7-14-5-1-2-6-14/h3-4H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKFOBKTMCPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


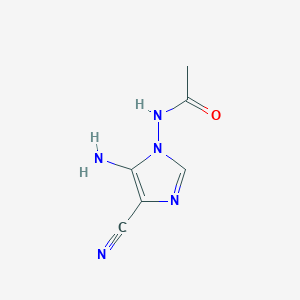

![2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3347695.png)
![2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate](/img/structure/B3347702.png)

![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)
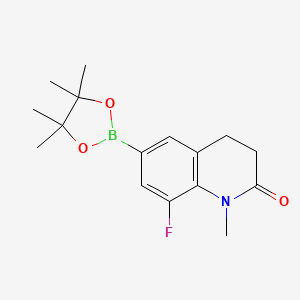
![4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B3347727.png)
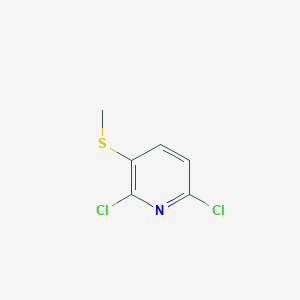
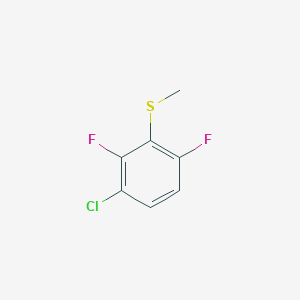

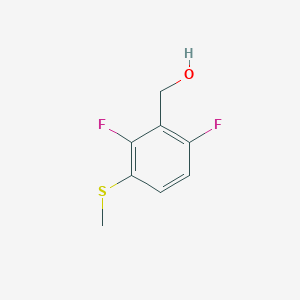
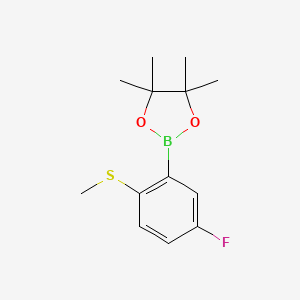
![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)
